Cas no 881040-93-3 (1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde)

1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-Dimethyl-phenyl)-1H-pyrrole-3-carbaldehyde
- SB63806
- 1-(2,4-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
- 1-(2,4-dimethylphenyl)pyrrole-3-carbaldehyde
- BBL020337
- NCGC00335519-01
- CS-0357621
- 881040-93-3
- Z1198165523
- AB01327830-02
- STK891539
- AKOS000112046
- 1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde
-
- インチ: InChI=1S/C13H13NO/c1-10-3-4-13(11(2)7-10)14-6-5-12(8-14)9-15/h3-9H,1-2H3
- InChIKey: USIBUWZXTBVZLO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 199.099714038Da
- どういたいしつりょう: 199.099714038Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 22Ų
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D462368-50mg |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
881040-93-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | D462368-500mg |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
881040-93-3 | 500mg |
$ 320.00 | 2022-06-05 | ||
TRC | D462368-100mg |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
881040-93-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
Apollo Scientific | OR905538-1g |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
881040-93-3 | 95% | 1g |
£435.00 | 2023-09-02 | |
Chemenu | CM527253-1g |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
881040-93-3 | 98% | 1g |
$*** | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428291-1g |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
881040-93-3 | 98% | 1g |
¥4458.00 | 2024-04-27 |
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
6. Back matter
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehydeに関する追加情報
1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde
The compound 1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde (CAS No. 881040-93-3) is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of pyrrole derivatives, which are known for their unique electronic properties and versatile reactivity. The structure of this molecule consists of a pyrrole ring fused with an aldehyde group and a substituted phenyl moiety, making it a valuable building block for various chemical transformations.
Recent studies have highlighted the potential of pyrrole-based compounds in the development of advanced materials, such as conductive polymers and organic semiconductors. The presence of the aldehyde group in 1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde introduces additional functionality, enabling it to participate in a wide range of chemical reactions, including condensation reactions and cross-coupling processes. These reactions are pivotal in the synthesis of complex molecular architectures with tailored electronic and optical properties.
The substituted phenyl group (specifically 2,4-dimethylphenyl) in this compound plays a crucial role in modulating its physical and chemical properties. The methyl groups at positions 2 and 4 on the phenyl ring contribute to steric effects and electronic delocalization, which can influence the molecule's stability, solubility, and reactivity. This makes 1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde an attractive candidate for applications in drug discovery and agrochemicals.
From a synthetic perspective, the preparation of pyrrole derivatives like this compound often involves multi-step reaction sequences that require precise control over reaction conditions. For instance, the synthesis of 1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde may involve nucleophilic additions or coupling reactions that exploit the reactivity of the aldehyde group. Researchers have explored various strategies to optimize these reactions, ensuring high yields and selectivity while maintaining the integrity of the pyrrole ring.
In terms of applications, pyrrole-based compounds have found utility in diverse areas such as catalysis, sensors, and optoelectronic devices. For example, recent advancements in materials science have demonstrated that pyrrole derivatives can serve as precursors for conducting polymers with exceptional charge transport properties. These polymers are being investigated for use in flexible electronics and energy storage devices.
The aldehyde group in this compound also makes it amenable to bioconjugation techniques, which are essential in biotechnology and medical diagnostics. By reacting with amines or other nucleophiles under controlled conditions, this compound can be transformed into bioactive molecules or tagged with fluorescent markers for imaging purposes.
Moreover, pyrrole derivatives have shown promise in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The unique combination of aromaticity and functional groups in 1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde makes it a potential lead compound for drug development programs targeting various diseases.
In conclusion, 1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde (CAS No. 881040-93-3) is a versatile organic molecule with significant potential across multiple disciplines. Its structure lends itself to a wide range of chemical transformations that can yield innovative materials and bioactive compounds. As research continues to uncover new applications for pyrrole derivatives like this one, their importance in modern chemistry is expected to grow further.
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